Introduction: The Structural Significance of 2,6-Bis(hydroxymethyl)naphthalene
Introduction: The Structural Significance of 2,6-Bis(hydroxymethyl)naphthalene
An In-Depth Technical Guide to 2,6-Bis(hydroxymethyl)naphthalene
2,6-Bis(hydroxymethyl)naphthalene, also known as naphthalene-2,6-diyldimethanol (CAS 5859-93-8), is a symmetrical aromatic diol. Its rigid, planar naphthalene core functionalized with two primary alcohol groups at the 2 and 6 positions makes it a molecule of significant interest in materials science and synthetic chemistry. Unlike more flexible aliphatic diols, the naphthalene backbone imparts exceptional thermal stability, mechanical strength, and unique photophysical properties to the macromolecules derived from it.[1] This guide provides a comprehensive overview of its synthesis, characterization, core applications, and safe handling, grounded in established laboratory procedures and scientific principles.
Physicochemical and Structural Properties
A thorough understanding of a chemical's fundamental properties is paramount for its effective use in research and development. The key properties of 2,6-Bis(hydroxymethyl)naphthalene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5859-93-8 | [1] |
| Molecular Formula | C₁₂H₁₂O₂ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | - |
| Melting Point | 171.0 to 175.0 °C | - |
| IUPAC Name | [6-(hydroxymethyl)naphthalen-2-yl]methanol | [1] |
| SMILES | C1=CC2=C(C=CC(=C2)CO)C=C1CO | [1] |
| InChIKey | SSFGHKDDKYEERH-UHFFFAOYSA-N | [1] |
Synthesis and Purification: From Diester to Diol
The most reliable and high-yielding synthesis of 2,6-Bis(hydroxymethyl)naphthalene involves the chemical reduction of its corresponding diester, dimethyl 2,6-naphthalenedicarboxylate. This precursor is readily synthesized from naphthalene-2,6-dicarboxylic acid. The choice of reducing agent is critical for ensuring a clean and complete conversion.
Causality of Method Selection: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[2][3] Unlike milder reducing agents such as sodium borohydride, which can be slow or ineffective at reducing esters, LiAlH₄ is a potent nucleophilic hydride source that rapidly and quantitatively converts the ester functional groups to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive LiAlH₄ by water or other protic sources. The large excess of LiAlH₄ ensures the reaction goes to completion. The workup procedure is designed to neutralize the reactive aluminum species and protonate the resulting alkoxide intermediates to yield the final diol product.
Detailed Experimental Protocol: LiAlH₄ Reduction[2][3]
Materials:
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Dimethyl 2,6-naphthalenedicarboxylate (1.0 eq)
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Lithium Aluminum Hydride (LiAlH₄) (4.0 eq)
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Anhydrous Tetrahydrofuran (THF)
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Methanol (for quenching)
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5% Aqueous Hydrochloric Acid (HCl) or 15% Sodium Hydroxide (NaOH)
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Acetone (for extraction/crystallization)
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen or argon atmosphere, dissolve dimethyl 2,6-naphthalenedicarboxylate (e.g., 4.0 g, 16.4 mmol) in anhydrous THF (e.g., 250 mL).
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Reagent Addition: To the stirred solution at room temperature, carefully add LiAlH₄ (e.g., 1.64 g, 43.4 mmol) in several small portions over 1 hour. Note: The reaction is exothermic; for larger scales, an ice-water bath is recommended during addition.
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Reaction: Vigorously stir the resulting grey suspension at room temperature for 24 hours or heat to reflux (approx. 70°C) for 3 hours to ensure complete conversion.[2][3]
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Workup & Quenching: Cool the reaction mixture to 0°C using an ice bath. Cautiously and slowly add methanol dropwise to quench the excess LiAlH₄ until gas evolution ceases. Subsequently, carefully add 5% aqueous HCl or perform a Fieser workup (sequential addition of water, 15% NaOH, and more water) until a granular precipitate forms.[2][3]
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Isolation: Filter the suspension to remove the aluminum salts. Evaporate the solvent from the filtrate under reduced pressure.
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Purification: Extract the resulting solid residue with acetone (e.g., 3 x 100 mL). Combine the acetone extracts and evaporate the solvent. The crude product can be further purified by recrystallization from acetone to yield 2,6-Bis(hydroxymethyl)naphthalene as a white solid (Typical yield: >90%).[2]
Spectroscopic Characterization
Verification of the molecular structure is a non-negotiable step in synthesis. The following data provides the expected spectroscopic signatures for successfully synthesized 2,6-Bis(hydroxymethyl)naphthalene.
| Technique | Expected Signals & Interpretation |
| ¹H NMR | δ (ppm) in CDCl₃: ▪ ~7.81-7.84 (m, 2H): Aromatic protons adjacent to the C-H carbons (H1, H5).▪ ~7.79 (s, 2H): Aromatic protons adjacent to the substituted carbons (H3, H7).▪ ~7.47-7.50 (m, 2H): Aromatic protons meta to the hydroxymethyl groups.▪ ~4.71 (d, 4H): Methylene protons (-CH₂ -OH). The doublet arises from coupling to the hydroxyl proton.▪ ~4.11 (br s, 2H): Hydroxyl protons (-CH₂-OH ). The broadness is due to chemical exchange.[1][4] |
| ¹³C NMR | Expected δ (ppm): ▪ ~136-140: Quaternary aromatic carbons attached to the methylene groups.▪ ~132-134: Quaternary aromatic carbons at the ring fusion.▪ ~125-129: Aromatic C-H carbons.▪ ~65: Methylene carbon (-C H₂-OH). |
| FT-IR | Expected Peaks (cm⁻¹): ▪ ~3300-3400 (broad): O-H stretching of the alcohol groups.▪ ~3000-3100: Aromatic C-H stretching.▪ ~2850-2950: Aliphatic C-H stretching of the methylene groups.▪ ~1600, ~1500: Aromatic C=C ring stretching.▪ ~1000-1100: C-O stretching of the primary alcohol. |
Core Applications and Reactivity
The primary value of 2,6-Bis(hydroxymethyl)naphthalene lies in its role as a rigid building block (monomer) for high-performance polymers and as a key intermediate in multi-step organic synthesis.
Monomer for High-Performance Polyesters
The diol functionality allows 2,6-Bis(hydroxymethyl)naphthalene to undergo polycondensation reactions with dicarboxylic acids or their derivatives (e.g., terephthaloyl chloride) to form polyesters. The incorporation of the rigid naphthalene unit into the polymer backbone significantly enhances properties such as the glass transition temperature (Tg), thermal stability, and mechanical strength compared to polyesters made from aliphatic diols. These high-performance materials are candidates for applications in electronics, automotive components, and specialty films.
Intermediate in Organic Synthesis
The primary alcohol groups are versatile functional handles that can be readily converted into other groups. For instance, they can be oxidized to aldehydes or carboxylic acids, or transformed into leaving groups like bromides for subsequent nucleophilic substitution reactions. This makes the molecule a valuable precursor for creating more complex structures, such as fluorescent dyes and ligands for coordination chemistry.[2][5]
Protocol Example: Synthesis of 2,6-Bis(bromomethyl)naphthalene[2]
This protocol demonstrates the conversion of the hydroxyl groups to bromides, a key step for enabling further reactions like the Horner-Wadsworth-Emmons olefination.
Procedure:
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Reaction Setup: Dissolve 2,6-Bis(hydroxymethyl)naphthalene (1.0 eq, e.g., 2.46 g, 13.1 mmol) in a mixture of Dichloromethane (CH₂Cl₂) and Dimethylformamide (DMF) (e.g., 48 mL and 40 mL).
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Reagent Addition: Add phosphorus tribromide (PBr₃) (1.0 eq, 3.54 g) dropwise to the solution at room temperature.
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Reaction: Stir the mixture for 1 hour at room temperature.
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Workup: Pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the product with CH₂Cl₂ (e.g., 4 x 50 mL).
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Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a white solid (Typical yield: ~87%).
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While specific toxicological data for 2,6-Bis(hydroxymethyl)naphthalene is limited, its structure as an aromatic alcohol warrants careful handling.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Mahmoodi, A., Panahi, F., Eshghi, F., & Kimiaei, E. (2021). A novel donor–π–acceptor halochromic 2,6-distyrylnaphthalene chromophore: synthesis, photophysical properties and DFT studies. RSC Advances, 11(2), 1045-1055. Available from: [Link]
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Górski, K., Dąbrowska, A., et al. (2017). Supporting Information: Facile Synthesis of Fluorescent Distyrylnaphthalene Derivatives for Bioapplications. The Royal Society of Chemistry. Available from: [Link]
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Górski, K., Dąbrowska, A., et al. (2017). Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes. Molecules, 22(11), 1933. Available from: [Link]
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Cai, B., et al. (2011). A Novel Preparation of High-Refractive-Index and Highly Transparent Polymer Nanohybrid Composites. Applied Physics Express, 4(9), 092601. Available from: [Link]
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Mahmoodi, A., Panahi, F., Eshghi, F., & Kimiaei, E. (2020). A novel donor-pi-acceptor halochromic 2,6-distyrylnaphtalene chromophore: synthesis, photophysical properties and DFT studies. ResearchGate. Available from: [Link]
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Ma, Y., et al. (n.d.). Supporting Information: Covalent organic frameworks constructed step by step using a [(C3 + C2) + C2] strategy toward fluorescence detection of Fe3+. The Royal Society of Chemistry. Available from: [Link]
- European Patent Office. (1981). Polycondensate, process for its preparation and its use as levelling agent in dyeing synthetic fibre material (EP0001206B1).
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Kohmoto, S., et al. (2001). Bile Acids as Building Blocks of Supramolecular Hosts. Molecules, 6(1), 21. Available from: [Link]
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Gómez, R., et al. (n.d.). Supporting Information. Available from: [Link]
